molecular formula C21H30N4O5S B11932234 Acotiamide D6

Acotiamide D6

Cat. No.: B11932234
M. Wt: 456.6 g/mol
InChI Key: TWHZNAUBXFZMCA-SCPKHUGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acotiamide D6 is a deuterium-labeled derivative of Acotiamide, a first-in-class prokinetic drug used primarily for the treatment of functional dyspepsia. Functional dyspepsia is a common gastrointestinal disorder characterized by symptoms such as postprandial fullness, upper abdominal bloating, and early satiation. This compound is used in scientific research to study the pharmacokinetics and metabolism of Acotiamide due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acotiamide D6 involves the incorporation of deuterium atoms into the molecular structure of Acotiamide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol and deuterated formic acid in the reaction mixture to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Acotiamide D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include deuterated analogs of sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acotiamide D6 is widely used in scientific research for various applications:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.

    Metabolic Studies: Researchers use this compound to investigate the metabolic pathways and identify metabolites.

    Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on pharmacokinetics.

    Analytical Method Development: this compound serves as an internal standard in the development and validation of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Mechanism of Action

Acotiamide D6 exerts its effects by modulating upper gastrointestinal motility. It acts as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the gastrointestinal tract. This enhances gastric motility and accelerates gastric emptying. The compound specifically targets muscarinic receptors in the enteric nervous system, resulting in improved gastrointestinal function.

Comparison with Similar Compounds

Similar Compounds

    Domperidone: Another prokinetic agent used for gastrointestinal motility disorders.

    Metoclopramide: A dopamine antagonist with prokinetic properties.

    Cisapride: A serotonin receptor agonist used to enhance gastrointestinal motility.

Uniqueness of Acotiamide D6

This compound is unique due to its specific mechanism of action as an acetylcholinesterase inhibitor, which distinguishes it from other prokinetic agents that primarily target serotonin or dopamine receptors. Additionally, the deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies, offering insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C21H30N4O5S

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3

InChI Key

TWHZNAUBXFZMCA-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C

Origin of Product

United States

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